molecular formula C30H56B2N2O6 B13682769 trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester

trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester

Cat. No.: B13682769
M. Wt: 562.4 g/mol
InChI Key: KJAPVYGRYAAOKZ-UHFFFAOYSA-N
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Description

trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester: is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper-based catalysts

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or alcohols.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Palladium or copper catalysts, often in the presence of bases like potassium carbonate (K₂CO₃)

Major Products:

    Oxidation: Boronic acids or alcohols

    Reduction: Alcohols

    Substitution: Various substituted cyclopropyl derivatives

Mechanism of Action

The mechanism of action for trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the desired substrate. This process is often catalyzed by palladium or copper, which helps in the transmetalation step of the reaction .

Properties

Molecular Formula

C30H56B2N2O6

Molecular Weight

562.4 g/mol

IUPAC Name

2,2-dimethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl]propanamide

InChI

InChI=1S/2C15H28BNO3/c2*1-13(2,3)12(18)17-9-10-8-11(10)16-19-14(4,5)15(6,7)20-16/h2*10-11H,8-9H2,1-7H3,(H,17,18)

InChI Key

KJAPVYGRYAAOKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C.B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C

Origin of Product

United States

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